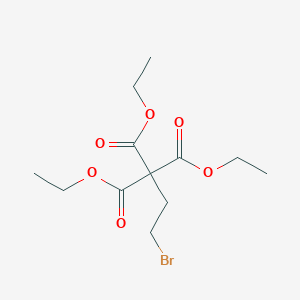
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring attached to a carboxylic acid group. The specific structure of interest, while not directly studied in the provided papers, is related to various benzoic acid derivatives and benzo[d]thiazole compounds that have been synthesized and characterized for their potential biological activities and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of benzo[d]thiazole derivatives and their subsequent functionalization. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized by various spectroscopic methods, including FT-IR, NMR, and UV-Vis, as well as thermal analysis methods like TG/DTA . Another study reported the synthesis of a series of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids, which showed potential as diuretics and analgesics . Additionally, the synthesis of 4H-benzo[1,4]thiazin-3-one derivatives was discussed, highlighting the use of urea-hydrogen peroxide for the introduction of the sulfone group and microwave assistance for intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives has been determined using single-crystal X-ray diffraction methods and optimized using density functional theory (DFT) calculations . The crystal structure of a related compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was also determined, providing insights into the geometric parameters of these types of molecules .
Chemical Reactions Analysis
The chemical reactivity of benzo[d]thiazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The introduction of the sulfone group and the ability to undergo intramolecular cyclization are indicative of the reactive nature of these compounds . The formation of Schiff bases from benzothiazole-imino-benzoic acid ligands and their subsequent reaction with metal ions to form complexes further demonstrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives and related compounds have been characterized using a variety of techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis provide information on vibrational modes, chemical shifts, and electronic transitions . Thermal analysis methods like TG/DTA give insights into the thermal stability and decomposition patterns of these compounds . The antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes suggest potential applications in the treatment of infections .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Facile Synthesis of Biologically Active Compounds : A study by Zia-ur-Rehman et al. (2009) details the synthesis of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. These compounds exhibited antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Protein Kinase Inhibition : Chekanov et al. (2014) synthesized 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives as inhibitors of human protein kinase CK2, identifying potent inhibitors with significant inhibitory activity (Chekanov et al., 2014).
Antimicrobial Activity of Benzothiazine Derivatives : Zia-ur-Rehman et al. (2006) synthesized 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones showing marked activity against Gram-positive bacteria, particularly Bacillus subtilis (Zia-ur-Rehman et al., 2006).
Synthesis of Cyclic Sulfonamides : Greig et al. (2001) developed novel cyclic sulfonamides, including 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides, through thermal Diels-Alder reactions, contributing to the development of histamine H3 receptor antagonists (Greig et al., 2001).
Synthesis and Evaluation of Anti-Microbial Agents : Maheshwari and Goyal (2016) synthesized 1-(6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives with potent antimicrobial activity, indicating the compound's potential as antimicrobial agents (Maheshwari & Goyal, 2016).
Chemical Properties and Applications
Solubility and Thermodynamic Modeling : Wang et al. (2020) measured the solubility of benzoic acid in various organic solvents, providing insights into its thermodynamic properties and applications in solvent selection (Wang et al., 2020).
Structural Analysis and Drug Potential : Richter et al. (2022) conducted a structural study of BTZ043, a benzothiazinone derivative, revealing its potential as an antitubercular drug candidate (Richter et al., 2022).
Monoamine Oxidase Inhibition : Ahmad et al. (2018) synthesized and evaluated benzothiazine derivatives for their monoamine oxidase inhibition, contributing to the development of potential treatments for neurological disorders (Ahmad et al., 2018).
Propiedades
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-17(12,15)16/h1-2,5-6H,3-4,7-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGHPFNNZIONQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)







